

# In-Depth Technical Guide: The Mechanism of Action of TC-MCH 7c

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## Compound of Interest

Compound Name: TC-MCH 7c

Cat. No.: B1662363

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## Core Tenets of TC-MCH 7c Action: A Selective Antagonist of MCHR1

**TC-MCH 7c**, a phenylpyridone derivative, functions as a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).<sup>[1][2][3]</sup> This G protein-coupled receptor (GPCR) is a key regulator of energy homeostasis, and its antagonism by **TC-MCH 7c** has demonstrated significant potential in preclinical models of obesity. This technical guide elucidates the molecular mechanisms, signaling pathways, and experimental validation of **TC-MCH 7c**'s action.

## Quantitative Pharmacological Profile

The antagonist properties of **TC-MCH 7c** have been characterized through a series of in vitro assays, quantifying its binding affinity and functional inhibition of the MCHR1.

Parameter	Species/System	Value	Assay Type
IC <sub>50</sub>	Human MCHR1 (CHO cells)	5.6 nM	Radioligand Binding
K <sub>i</sub>	Human MCHR1	3.4 nM	Radioligand Binding
K <sub>i</sub>	Mouse MCHR1	3.0 nM	Radioligand Binding
IC <sub>50</sub>	MCHR1 (Intracellular Ca <sup>2+</sup> Mobilization)	9.7 μM	Functional Assay
IC <sub>50</sub>	hERG	9.0 μM	Off-target Assay
Selectivity	MCHR2	> 10 μM	Radioligand Binding

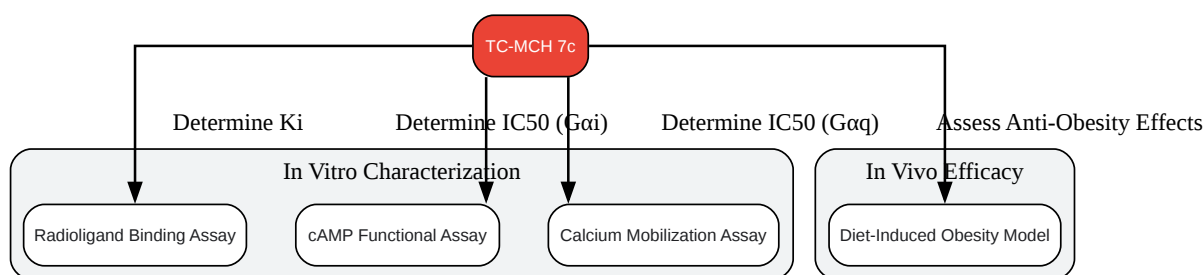
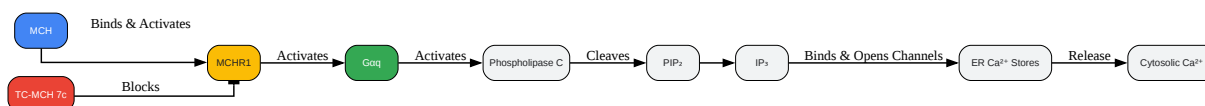
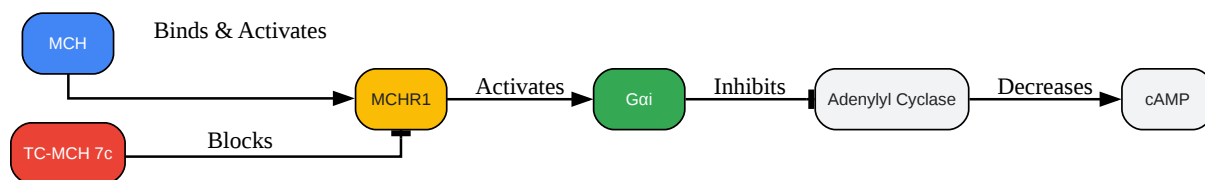
Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

## The MCHR1 Signaling Cascade: A Dual G-Protein System

The Melanin-concentrating hormone (MCH) receptor 1 is coupled to at least two major G protein families: G<sub>ai</sub> and G<sub>αq</sub>. **TC-MCH 7c**, by blocking the binding of the endogenous ligand MCH, prevents the activation of these downstream signaling pathways.

### G<sub>ai</sub>-Mediated Pathway: Inhibition of cAMP Production

Upon MCH binding, the activated G<sub>ai</sub> subunit of the G protein complex inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). As an antagonist, **TC-MCH 7c** prevents this MCH-induced reduction in cAMP levels.



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## References

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